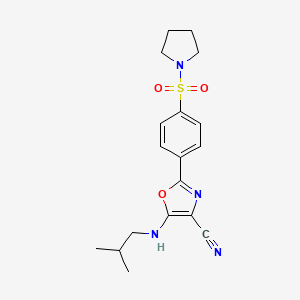
5-(Isobutylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Isobutylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile, also known as IBOP or ML315, is a small molecule inhibitor that has been developed for potential use in scientific research applications. IBOP is a selective inhibitor of the Rho-associated coiled-coil kinase 2 (ROCK2) pathway, which is involved in various cellular processes such as cell migration, proliferation, and apoptosis.
Aplicaciones Científicas De Investigación
Scalable Synthesis and Kinase Inhibition
One of the primary research applications for similar compounds involves the development of scalable synthesis processes for potent kinase inhibitors. The study by Arunachalam et al. (2019) demonstrates a scalable route to synthesize BMS-986236, a potent kinase inhibitor, by incorporating an alternate azide intermediate to mitigate safety hazards and eliminate the need for column chromatography purification. This research highlights the importance of developing efficient, safe, and scalable synthetic routes for complex organic compounds, potentially applicable to the synthesis of "5-(Isobutylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile" and its derivatives for pharmaceutical applications (Arunachalam et al., 2019).
Synthesis and Reactivity of Oxazole Derivatives
Research on oxazole derivatives, such as the work by Chumachenko et al. (2014), explores the synthesis and some properties of 5-alkylamino-1,3-oxazole-4-carbonitriles. These studies provide insight into the chemical reactivity and potential functionalization of oxazole rings, which is crucial for designing compounds with specific biological or physical properties. The ability to introduce various substituents into the oxazole ring system can lead to the development of novel materials or biologically active molecules, suggesting a pathway for the functionalization of "this compound" for targeted scientific applications (Chumachenko et al., 2014).
Applications in Drug Discovery
The structural motifs found in oxazole derivatives are often explored for their potential in drug discovery. For instance, the macrocyclic pyridyl polyoxazoles studied by Blankson et al. (2013) demonstrate the significance of these compounds in stabilizing G-quadruplex DNA, with implications for anticancer activity. Such research underscores the potential of oxazole-containing compounds, including "this compound," in the development of new therapeutic agents, especially those targeting the molecular mechanisms of cancer and other diseases (Blankson et al., 2013).
Propiedades
IUPAC Name |
5-(2-methylpropylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13(2)12-20-18-16(11-19)21-17(25-18)14-5-7-15(8-6-14)26(23,24)22-9-3-4-10-22/h5-8,13,20H,3-4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBESNIPNEMCCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

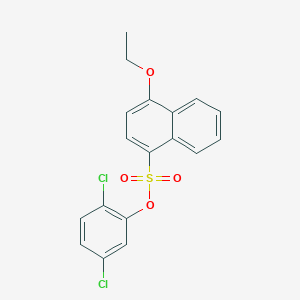
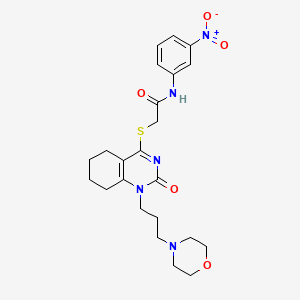
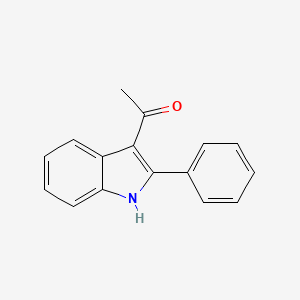
![N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2466648.png)
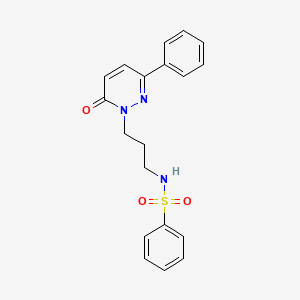
![1-(3,4-Dichlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2466651.png)


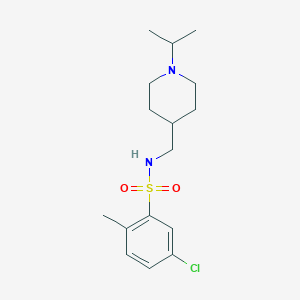
![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate](/img/structure/B2466659.png)
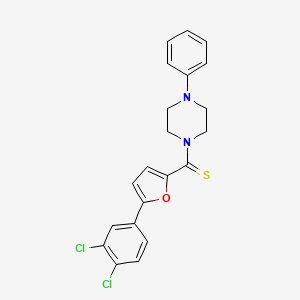
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/no-structure.png)
![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2466664.png)
![1-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2466665.png)